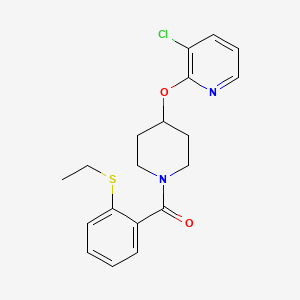
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone, also known as JNJ-63533054, is a novel small-molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
Crystal Structure and Thermal Properties : A study by Karthik et al. (2021) focused on the structural analysis of a related compound, which showed that the piperidine ring adopts a chair conformation. The study also explored the thermal properties, revealing stability in a specific temperature range.
Synthesis and Structural Characterization : Research by Zheng Rui (2010) demonstrated the synthesis of a closely related compound, offering insights into the structural properties and synthesis methods.
Adduct Formation and Molecular Orientation : A study by Revathi et al. (2015) provided details on the crystal structure of a similar compound, highlighting molecular orientation and hydrogen bonding.
Biochemical and Pharmacological Research
Antimicrobial Activity : Patel et al. (2011) conducted research on pyridine derivatives, including antimicrobial activity testing, which could provide insights into the biochemical properties of similar compounds (Patel et al., 2011).
Synthesis and Antimicrobial Evaluation : Mallesha et al. (2014) explored the synthesis and antimicrobial properties of derivatives, potentially offering information relevant to the compound (Mallesha et al., 2014).
Chemical Synthesis and Optimization
Synthesis Techniques : The work by Lakshminarayana et al. (2009) on synthesizing and characterizing a similar compound might offer valuable insights into effective synthesis methods.
Stereochemistry in Ionic Reactions : Research by Omar and Basyouni (1974) investigated ionic reactions involving piperidine, which could be relevant for understanding chemical reactions of the compound in focus.
Further Applications in Medicinal Chemistry
Synthesis of Novel Derivatives : A study on the synthesis and antiosteoclast activity of certain boronates by Reddy et al. (2012) could offer parallels in the synthesis of complex derivatives.
Molecular Docking and Antimicrobial Activity : Sivakumar et al. (2021) researched the molecular structure and docking studies of pyridine derivatives, which could provide insights into potential biological activities of similar compounds (Sivakumar et al., 2021).
Mécanisme D'action
Target of Action
A structurally similar compound, pf-06815345, selectively inhibits the protein synthesis ofPCSK9 . PCSK9 is a protein that regulates the amount of cholesterol in the body .
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting its function. In the case of PCSK9, the inhibition of this protein would lead to a decrease in cholesterol levels in the body .
Biochemical Pathways
The compound likely affects the cholesterol metabolism pathway by inhibiting PCSK9. This inhibition can lead to a decrease in low-density lipoprotein (LDL) cholesterol levels, which are often associated with cardiovascular diseases .
Pharmacokinetics
The compound is a prodrug, which means it is metabolized in the body to produce its active form . Specifically, it is converted by liver carboxyesterase (CES1) to its active drug . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg oral administration, and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg oral administration . These values suggest that the compound has good bioavailability.
Result of Action
The result of the compound’s action would be a decrease in cholesterol levels in the body, due to the inhibition of PCSK9 . This could potentially lead to a decrease in the risk of developing cardiovascular diseases.
Propriétés
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c1-2-25-17-8-4-3-6-15(17)19(23)22-12-9-14(10-13-22)24-18-16(20)7-5-11-21-18/h3-8,11,14H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIKFAJXVSVABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



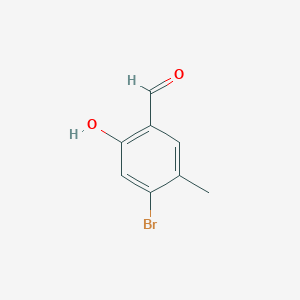
![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)
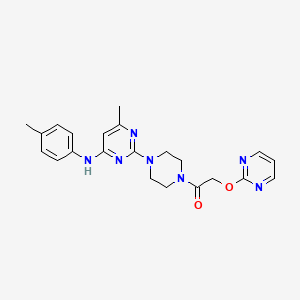
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2999890.png)
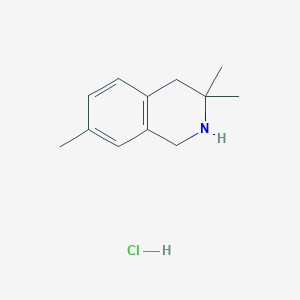
![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)
![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)
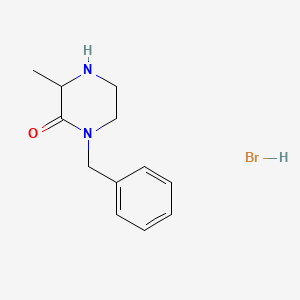

![1-Cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2999900.png)
